
3-Chloro-2,6-dinitrotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,6-dinitrotoluene is a yellow crystalline compound that belongs to the family of nitroaromatic compounds. It is characterized by the presence of a chlorine atom and two nitro groups attached to a toluene ring. This compound is known for its applications in various industrial processes and scientific research.
Mechanism of Action
Target of Action
It is known that nitrotoluenes, in general, can interact with various enzymes and proteins within biological systems .
Mode of Action
Nitrotoluenes are known to undergo reductive transformation of their nitro groups . This process involves the reduction of the nitro groups to amines, which can then interact with various biological targets .
Biochemical Pathways
Nitrotoluenes can be incorporated into various biochemical pathways due to their reductive transformation . The production of amines through this process can affect various biochemical pathways, potentially leading to downstream effects such as the production of reactive oxygen species .
Pharmacokinetics
Nitrotoluenes are generally lipophilic, suggesting they may be readily absorbed and distributed within the body . The metabolism of nitrotoluenes involves the reduction of the nitro groups, potentially leading to the formation of various metabolites .
Result of Action
The reduction of the nitro groups in nitrotoluenes can lead to the production of reactive intermediates, which can cause oxidative stress and potential cellular damage .
Action Environment
The action, efficacy, and stability of 3-Chloro-2,6-dinitrotoluene can be influenced by various environmental factors. For instance, the presence of reducing agents can enhance the reductive transformation of the nitro groups . Additionally, factors such as pH and temperature can also influence the stability and reactivity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2,6-dinitrotoluene can be synthesized through the nitration of 3-chlorotoluene. The nitration process involves the use of a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at controlled temperatures to ensure the selective formation of the dinitro compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration reactors where 3-chlorotoluene is treated with a nitrating mixture. The reaction conditions, such as temperature and concentration of acids, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,6-dinitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like iron and hydrochloric acid.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid are commonly used for the reduction of nitro groups.
Substitution: Nucleophiles such as hydroxide ions can replace the chlorine atom in the presence of a base.
Oxidation: Potassium permanganate or chromic acid can be used for the oxidation of the methyl group.
Major Products Formed:
Reduction: 3-Chloro-2,6-diaminotoluene.
Substitution: 3-Hydroxy-2,6-dinitrotoluene.
Oxidation: 3-Chloro-2,6-dinitrobenzoic acid.
Scientific Research Applications
3-Chloro-2,6-dinitrotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have explored its effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to investigate its potential use in pharmaceuticals, especially in the development of drugs targeting specific pathways.
Industry: It is used in the production of dyes, explosives, and other industrial chemicals.
Comparison with Similar Compounds
2,4-Dinitrotoluene: Similar in structure but lacks the chlorine atom.
2,6-Dinitrotoluene: Similar but without the chlorine substitution.
3-Chloro-4-nitrotoluene: Contains a single nitro group and a chlorine atom.
Uniqueness: 3-Chloro-2,6-dinitrotoluene is unique due to the presence of both chlorine and two nitro groups on the toluene ring. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable for specific industrial and research applications.
Properties
IUPAC Name |
1-chloro-3-methyl-2,4-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-4-6(9(11)12)3-2-5(8)7(4)10(13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYUYBKDVYCJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79913-56-7 |
Source


|
| Record name | 1-chloro-3-methyl-2,4-dinitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethan-1-one](/img/structure/B2520047.png)
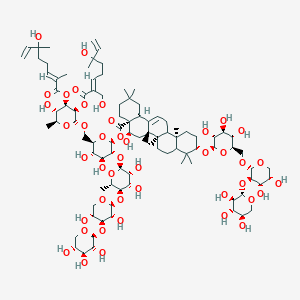
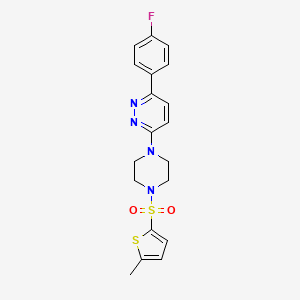
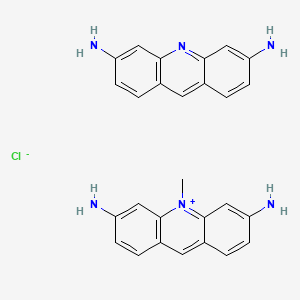
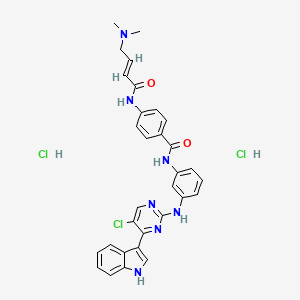
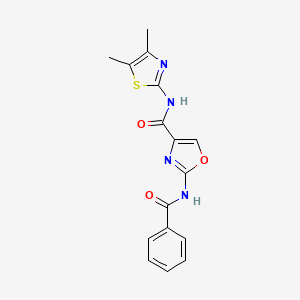
![3-(3-methylphenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2520056.png)
![N-(3,4-dichlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2520059.png)
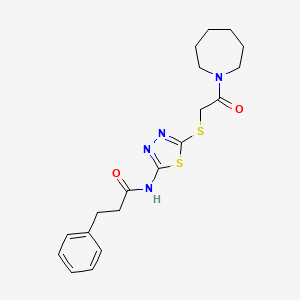

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2520063.png)
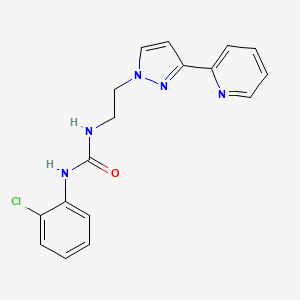
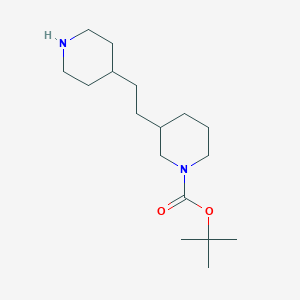
![N'-[(1E)-(2-ethoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide](/img/structure/B2520070.png)
